molecular formula C14H17ClN4OS B6448802 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine CAS No. 2640822-83-7

3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine

Cat. No. B6448802
CAS RN: 2640822-83-7
M. Wt: 324.8 g/mol
InChI Key: WFORKIULDXWHJI-UHFFFAOYSA-N
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Description

3-Chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine (3-CMP) is a synthetic molecule that is commonly used in scientific research. It has a wide range of applications and is used in the synthesis of various compounds. 3-CMP is a versatile molecule that can be used in a variety of ways, including as a reagent for organic synthesis, a catalyst for chemical reactions, and a ligand for binding to metal ions. Additionally, 3-CMP has been used in the development of drugs and pharmaceuticals.

Scientific Research Applications

3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has a wide range of applications in scientific research. It has been used as a reagent for organic synthesis, a catalyst for chemical reactions, and a ligand for binding to metal ions. Additionally, this compound has been used in the development of drugs and pharmaceuticals. It has also been used in the synthesis of other compounds, such as polymers, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is not fully understood. However, it is believed that this compound acts as a catalyst for certain chemical reactions, as well as a ligand for binding to metal ions. Additionally, this compound has been shown to interact with certain receptors in the body, which may explain its effects on the biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to interact with certain receptors in the body, which may explain its effects on the biochemical and physiological processes. Additionally, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The use of 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine in lab experiments has a number of advantages and limitations. One advantage is that this compound is relatively inexpensive and easy to obtain. Additionally, this compound is a versatile molecule that can be used in a variety of ways, including as a reagent for organic synthesis, a catalyst for chemical reactions, and a ligand for binding to metal ions. However, there are also some limitations to the use of this compound. For example, it is not always easy to separate this compound from other compounds, and some of its effects may not be fully understood.

Future Directions

There are a number of potential future directions for the use of 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine. One potential direction is the development of new drugs and pharmaceuticals that use this compound as a key component. Additionally, this compound could be used in the development of new polymers, dyes, and other compounds. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound, as well as its potential applications in other areas of scientific research.

Synthesis Methods

3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine can be synthesized in a variety of ways. One method involves the reaction of 4-chloro-3-methoxy-pyridine and 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine. This reaction is typically carried out in the presence of a base such as sodium hydroxide. The reaction produces a mixture of this compound and 4-chloro-3-methoxy-pyridine, which can then be separated by chromatography.

properties

IUPAC Name

5-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4OS/c1-10-17-14(21-18-10)19-6-3-11(4-7-19)9-20-13-2-5-16-8-12(13)15/h2,5,8,11H,3-4,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFORKIULDXWHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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